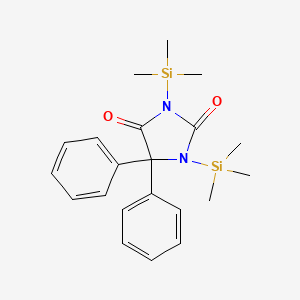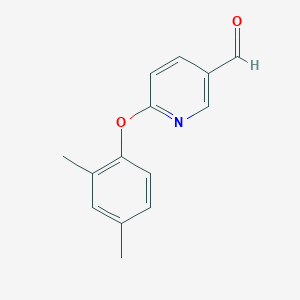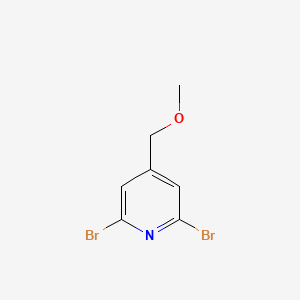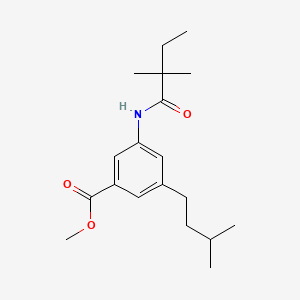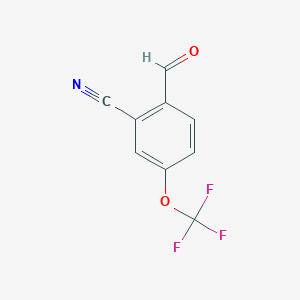
(3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The TBDMS group is particularly useful for protecting hydroxyl groups during chemical reactions, allowing for selective transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature . The general reaction scheme is as follows:
Starting Material: 3-hydroxymethyl-5-methylphenylmethanol
Reagent: tert-butyldimethylsilyl chloride (TBDMS-Cl)
Base: Imidazole
Solvent: Dimethylformamide (DMF)
Conditions: Room temperature
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Flow microreactor systems can be employed to enhance efficiency and sustainability . These systems allow for continuous production and better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or OsO₄ can be used under mild conditions.
Reduction: Reagents such as LiAlH₄ or NaBH₄ are commonly used.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in THF is often used to remove the TBDMS group.
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Deprotected alcohols
Scientific Research Applications
(3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: Utilized in the development of pharmaceuticals where protection and deprotection steps are crucial.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action for (3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether, which prevents the hydroxyl group from participating in unwanted side reactions. The protection is achieved through the formation of a pentavalent silicon center, which is stabilized by the formation of a strong Si-F bond during deprotection .
Comparison with Similar Compounds
Similar Compounds
- 3-((tert-Butyldimethylsilyl)oxy)-propanol
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
- dimethyl ((3-((tert-butyldimethylsilyl)oxy)phenyl)(methoxy)methyl)phosphonate
Uniqueness
(3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol is unique due to its specific structure, which combines the stability of the TBDMS group with the reactivity of the phenylmethanol moiety. This combination allows for selective protection and deprotection steps in complex organic syntheses, making it a valuable tool in both academic and industrial research.
Properties
Molecular Formula |
C15H26O2Si |
|---|---|
Molecular Weight |
266.45 g/mol |
IUPAC Name |
[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-methylphenyl]methanol |
InChI |
InChI=1S/C15H26O2Si/c1-12-7-13(10-16)9-14(8-12)11-17-18(5,6)15(2,3)4/h7-9,16H,10-11H2,1-6H3 |
InChI Key |
ZIHCDZFVIHHQLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CO[Si](C)(C)C(C)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


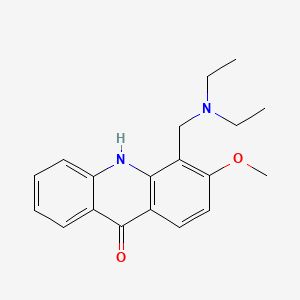
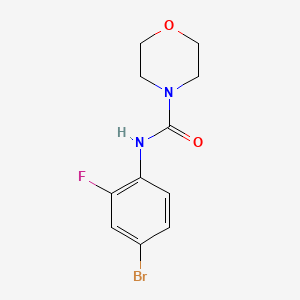
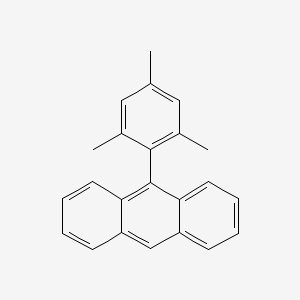
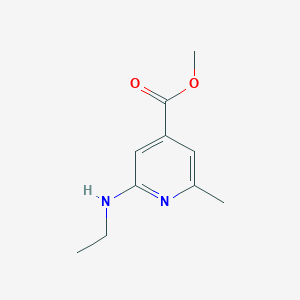
![tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939125.png)
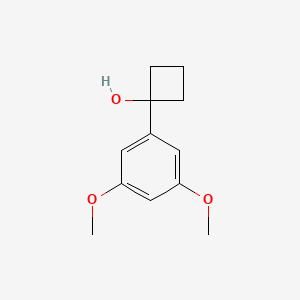
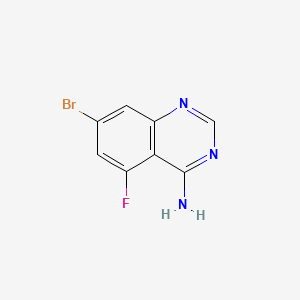
![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)
